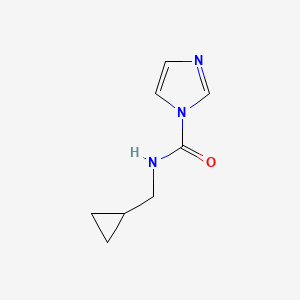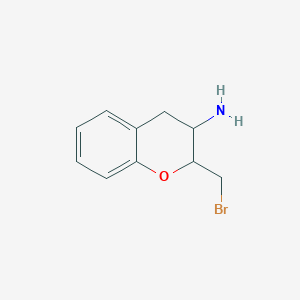
2-(Bromomethyl)-3,4-dihydro-2H-1-benzopyran-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Bromomethyl)-3,4-dihydro-2H-1-benzopyran-3-amine is an organic compound that belongs to the class of benzopyrans. Benzopyrans are known for their diverse biological activities and are often used in medicinal chemistry. This compound is characterized by the presence of a bromomethyl group and an amine group attached to a dihydrobenzopyran ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-3,4-dihydro-2H-1-benzopyran-3-amine typically involves the bromination of a precursor compound followed by amination. One common method involves the bromination of 3,4-dihydro-2H-1-benzopyran using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The brominated intermediate is then reacted with ammonia or an amine to introduce the amine group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Solvent selection and purification techniques are crucial in industrial settings to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-3,4-dihydro-2H-1-benzopyran-3-amine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Nucleophilic Substitution: Products include various substituted benzopyrans depending on the nucleophile used.
Oxidation: Oxidized derivatives such as benzopyranones or benzopyranols.
Reduction: Reduced forms such as methyl-substituted benzopyrans.
Scientific Research Applications
2-(Bromomethyl)-3,4-dihydro-2H-1-benzopyran-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to other biologically active benzopyrans.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-3,4-dihydro-2H-1-benzopyran-3-amine involves its interaction with specific molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The amine group can form hydrogen bonds and ionic interactions with various biomolecules, influencing their function and activity. The compound may also modulate specific signaling pathways, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(Bromomethyl)-1,4-dihydro-2H-1-benzopyran-4-amine
- 2-(Bromomethyl)-3,4-dihydro-2H-1-benzopyran-4-amine
- 2-(Bromomethyl)-3,4-dihydro-2H-1-benzopyran-5-amine
Uniqueness
2-(Bromomethyl)-3,4-dihydro-2H-1-benzopyran-3-amine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The position of the bromomethyl and amine groups on the benzopyran ring can affect the compound’s interaction with biological targets and its overall pharmacological profile.
Properties
Molecular Formula |
C10H12BrNO |
|---|---|
Molecular Weight |
242.11 g/mol |
IUPAC Name |
2-(bromomethyl)-3,4-dihydro-2H-chromen-3-amine |
InChI |
InChI=1S/C10H12BrNO/c11-6-10-8(12)5-7-3-1-2-4-9(7)13-10/h1-4,8,10H,5-6,12H2 |
InChI Key |
BPQOVWVWCJSCHU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(OC2=CC=CC=C21)CBr)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



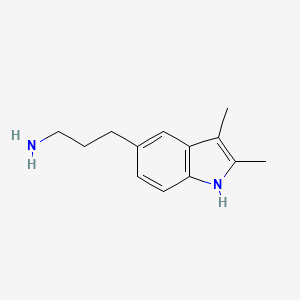

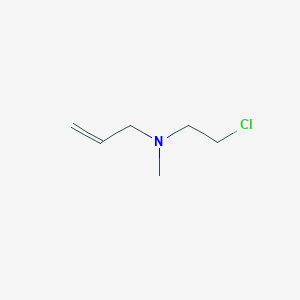

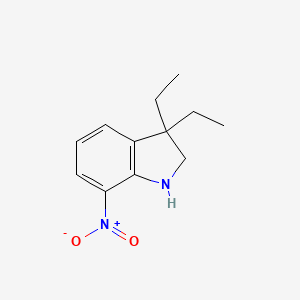


![7,7-Difluoro-1-[1-(2-methylpropyl)-1H-pyrazol-4-yl]-2-azaspiro[3.5]nonane](/img/structure/B13197440.png)
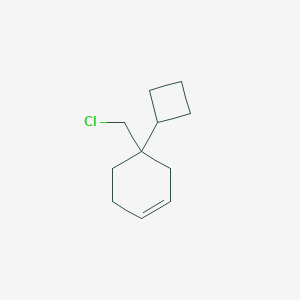
![{1-Azabicyclo[3.3.1]nonan-5-yl}methanesulfonamide](/img/structure/B13197454.png)
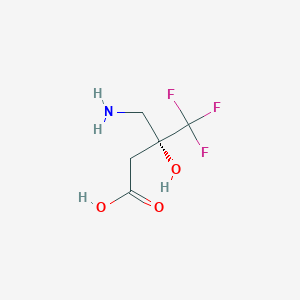
![5-{[(Benzyloxy)carbonyl]amino}-3-[(2,2,2-trifluoroethoxy)methyl]pentanoic acid](/img/structure/B13197475.png)
